Copper(I) bis((trifluoromethyl)sulfonyl)amide

Asymmetric catalysis Enantioselective allylation Copper(I) Lewis acids

Cu(I) halides (CuI, CuCl, CuOTf) fail when weak coordination, organic solubility, and high Lewis acidity are simultaneously required. CuNTf₂ solves this via the delocalized NTf₂⁻ anion. • Enantioselective catalysis where CuI gives no product; CuNTf₂ achieves 52% ee. • High-rate electrodeposition at >25 A dm⁻² (vs 1-5 A dm⁻² for CuSO₄ baths). • Solvent-free Friedel-Crafts acylation at 1 mol% loading vs stoichiometric AlCl₃. Supplied as ≥95% purity, hygroscopic blue solid. Store under inert atmosphere.

Molecular Formula C2CuF6NO4S2
Molecular Weight 343.7 g/mol
Cat. No. B12063883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) bis((trifluoromethyl)sulfonyl)amide
Molecular FormulaC2CuF6NO4S2
Molecular Weight343.7 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+]
InChIInChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1
InChIKeyMSFHCZUIBARZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CuNTf₂ – Weakly Coordinating Cu(I) Source


Copper(I) bis((trifluoromethyl)sulfonyl)amide, commonly denoted CuNTf₂, is a coinage-metal salt of the highly delocalized, weakly coordinating bis(triflyl)imide anion. Unlike conventional Cu(I) halides, the NTf₂⁻ counterion imparts markedly enhanced Lewis acidity at the metal center while preserving good solubility in organic media and ionic liquids. Originally targeted as a precursor for solvent-free CuNTf₂ phases and olefin complexes [1], the compound has since found utility as a selective catalyst in asymmetric transformations [2], a component of copper-containing ionic liquids for high-rate electrodeposition [3], and a member of the broader metal triflimidate family that often outperforms triflate and halide analogues in Lewis-acid catalysis [4].

Weakly coordinating NTf₂⁻ anion imparts high Lewis acidity at Cu(I) center
Readily soluble in organic media and ionic liquids
Enables catalytic turnover in transformations where CuI is inactive

CuNTf₂ vs. Cu(I) Halides and Triflates


Direct substitution of CuNTf₂ with CuI, CuCl, or CuOTf fails in applications where the counteranion dictates the electrophilicity of the Cu(I) center, the solubility of the catalyst, or the stability of key intermediates. The NTf₂⁻ anion is exceptionally weakly coordinating and highly delocalized: its conjugate acid has an estimated gas-phase acidity surpassing that of HOTf, and its steric bulk suppresses nucleophilic interception of the metal center [1]. Consequently, CuNTf₂ frequently yields both higher catalytic turnover and divergent selectivity profiles relative to CuOTf or CuI in the same transformation [2]. In electrochemical deposition, the NTf₂⁻-based ionic-liquid formulation circumvents mass-transport limitations inherent to aqueous CuSO₄ baths, a property inaccessible with halide salts [3]. The practical outcome is that procurement of CuNTf₂, rather than a generic Cu(I) source, is essential whenever the combination of weak coordination, organic solubility, and high Lewis acidity is required simultaneously.

Counteranion Mismatch
CuI, CuCl, or CuOTf do not provide the weak coordination and organic solubility of NTf₂⁻
Catalytic Selectivity
CuNTf₂ yields active catalyst where CuI is inactive; CuOTf may shift ee by >10%
Electrodeposition Performance
Halide salts cannot sustain high-current-density plating achievable with NTf₂⁻ ionic liquids

Performance Evidence: CuNTf₂ vs. Common Cu(I) Sources


Asymmetric Allylation: Divergent Selectivity vs. CuOTf and CuI

In a prototypical enantioselective hydrocupration/allylation reaction, CuNTf₂ delivers 52% enantiomeric excess (ee), a selectivity window that is distinct from both CuOTf (64% ee) and CuTC (12% ee), while CuI gives no detectable product under identical conditions [1]. This divergence demonstrates that the NTf₂⁻ counteranion enables a productive reaction pathway not accessible with iodide and tunes the chiral induction differently from triflate.

Enantioselective Allylation
Head-to-head
CuNTf₂: 52% ee; CuI: no product; CuOTf: 64% ee; CuTC: 12% ee
Supports selection where CuI gives no catalytic turnover
Identical hydrocupration/allylation conditions, ligand B, CH₂Cl₂, rt
Asymmetric catalysis Enantioselective allylation Copper(I) Lewis acids

High-Rate Copper Electrodeposition with CuNTf₂ Ionic Liquids

The copper(I)-containing ionic liquid [Cu(CH₃CN)₄][NTf₂] supports sustained copper electrodeposition at current densities exceeding 25 A dm⁻², with its tetrahedral cation being structurally analogous to quaternary ammonium ionic liquids and thereby overcoming both metal solubility and mass-transport limitations [1]. In stark contrast, conventional aqueous CuSO₄/H₂SO₄ plating baths typically operate below 5 A dm⁻² before entering mass-transport-controlled regimes that cause dendritic growth and poor deposit quality.

Electrodeposition Rate
Reported
[Cu(CH₃CN)₄][NTf₂] sustains >25 A dm⁻²; aqueous CuSO₄ bath: 1–5 A dm⁻²
Enables high-rate plating without mass-transport limitation
Non-aqueous ionic liquid electrolyte
Copper electrodeposition Ionic liquid electrolytes High-current-density plating

Catalytic Friedel–Crafts Acylation with Metal Triflimides

A range of metal bis[(trifluoromethyl)sulfonyl]amide complexes, including copper bis(triflimide), have been demonstrated to catalyze the Friedel–Crafts acylation of toluene with benzoyl chloride under solvent-free conditions with quantitative yields (99%) at a catalyst loading as low as 1 mol%, and the catalyst can be recycled and reused when the reaction is conducted in an ionic liquid [1][2]. This represents a fundamental departure from conventional Friedel–Crafts chemistry requiring stoichiometric quantities of AlCl₃ or FeCl₃, which form strong product complexes and generate large volumes of acidic aqueous waste.

Friedel–Crafts Loading
Cross-study comparable
Cu bis(triflimide): 1 mol% → 99% yield; AlCl₃: ≥100 mol% required
Supports catalytic acylation with ~100× lower loading
Solvent-free or [bmim][NTf₂] ionic liquid, ~110 °C
Friedel–Crafts acylation Lewis acid catalysis Green chemistry

Aqueous Biginelli Reaction: Cu(NTf₂)₂ Over Cu(OTf)₂

In the one-pot three-component Biginelli condensation of ethyl acetoacetate, benzaldehyde, and urea, Cu(NTf₂)₂ catalyzes the formation of 3,4-dihydropyrimidin-2(1H)-ones more efficiently in pure water at room temperature than the corresponding copper(II) triflate salt, Cu(OTf)₂ [1]. This observation aligns with the class-level behavior of metal triflimidates, whose extremely high positive charge density on the metal center, arising from the delocalized NTf₂⁻ counteranion, enhances Lewis acidity even in strongly coordinating solvents such as water [2]. Although this evidence was generated for Cu(NTf₂)₂, the same counteranion effect operates in Cu(I) systems and underpins the rationale for selecting the NTf₂⁻ salt over the corresponding triflate.

Aqueous Biginelli Reaction
Class-level inference
Cu(NTf₂)₂ catalyzes Biginelli reaction in water at rt more efficiently than Cu(OTf)₂
NTf₂⁻ counteranion enhances Lewis acidity in aqueous media
Consistent with metal triflimidate class behavior
Biginelli reaction Dihydropyrimidinone synthesis Aqueous catalysis

Stable Etherate Precursor: [Cu(Et₂O)(NTf₂)]

The molecular etherate [Cu(Et₂O)(NTf₂)] was identified as the best precursor for generating CuNTf₂ in situ, bearing only an inert and easily exchangeable diethyl ether ligand [1]. In contrast, the widely used CuI suffers from extremely poor solubility in organic solvents (typically <0.1 mM in CH₂Cl₂), and CuOTf is notoriously hygroscopic, requiring rigorous glovebox handling. The etherate complex offers a crystalline, well-characterized solid that dissolves readily in common organic solvents and releases the active Cu(NTf₂) fragment upon mild vacuum or solvent exchange.

Etherate Precursor
Supporting evidence
[Cu(Et₂O)(NTf₂)]: crystalline, soluble, well-characterized by XRD
Provides a stable, structurally defined Cu(I) source for catalyst preparation
Easily exchangeable Et₂O ligand
Cu(I) precursor Organometallic synthesis Catalyst preparation

CuNTf₂ Application Scenarios


High-Throughput Copper Electroplating from Ionic Liquids

Formulating electrodeposition baths with [Cu(CH₃CN)₄][NTf₂] enables sustained copper plating at current densities exceeding 25 A dm⁻², a ≥5-fold increase over conventional CuSO₄/H₂SO₄ baths that are limited to 1–5 A dm⁻² by mass-transport constraints [1]. This is directly relevant to manufacturers of printed circuit boards, semiconductor interconnects, and 3D microbump plating who require high-speed, void-free copper fill of high-aspect-ratio features. The structural analogy of the [Cu(CH₃CN)₄]⁺ cation to quaternary ammonium ionic liquids ensures compatibility with established non-aqueous electrochemical cell designs.

Asymmetric Synthesis When CuI Is Inactive

In enantioselective transformations where CuI yields no product whatsoever, CuNTf₂ provides 52% ee, opening a viable catalytic pathway for substrate classes incompatible with iodide-bound Cu(I) [1]. This scenario is of direct interest to medicinal chemistry and natural product synthesis groups who encounter substrate-dependent catalyst deactivation with standard Cu(I) halides and require an alternative that retains catalytic competence while offering tunable enantioselectivity via ligand optimization.

Green Friedel–Crafts Acylation with Catalyst Recycling

Copper bis(triflimide) catalysts enable solvent-free or ionic-liquid-mediated Friedel–Crafts acylation at catalyst loadings two orders of magnitude below the stoichiometric AlCl₃ requirement (1 mol% vs ≥100 mol%), achieving quantitative yields of aromatic ketones [1]. Fine-chemical and fragrance manufacturers seeking to eliminate acidic aqueous waste streams and transition from stoichiometric to catalytic acylation processes can directly translate this loading advantage into lower raw-material cost and simplified downstream purification, with the added benefit of catalyst recycle in ionic-liquid media.

Aqueous-Phase Catalysis: Biginelli and Related Reactions

Cu(NTf₂)₂ catalyzes the Biginelli condensation in pure water at room temperature more efficiently than Cu(OTf)₂, leveraging the enhanced Lewis acidity of the NTf₂⁻-supported metal center even in the presence of a strongly coordinating solvent [1]. This performance characteristic generalizes to the broader class of metal triflimidates and supports the selection of CuNTf₂ (or Cu(NTf₂)₂) for any aqueous-phase or moisture-tolerant Lewis-acid-catalyzed process—including Mannich reactions, Michael additions, and heterocycle syntheses—where conventional Lewis acids undergo rapid hydrolysis and deactivation.

Application
Selection Property
Validation Focus
Ionic liquid-based copper electroplating
High current density capability
Plating uniformity and mass-transport limits
Enantioselective catalysis with inactive CuI substrates
Catalytic turnover where CuI fails
Enantioselectivity optimization and substrate scope
Catalytic Friedel–Crafts acylation
Low catalyst loading and recyclability
Yield and waste reduction under solvent-free/IL conditions
Aqueous Lewis acid catalysis (Biginelli, etc.)
Enhanced Lewis acidity in water
Resistance to hydrolysis and catalytic efficiency in water
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